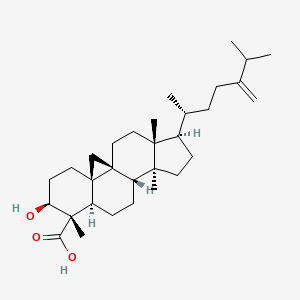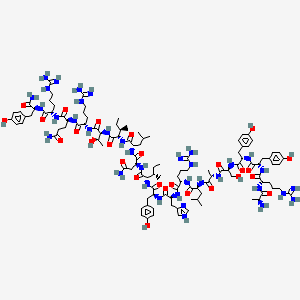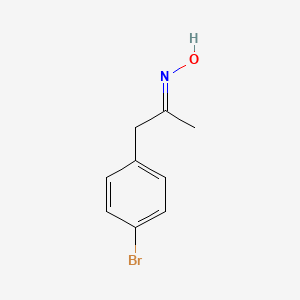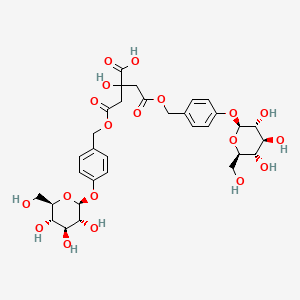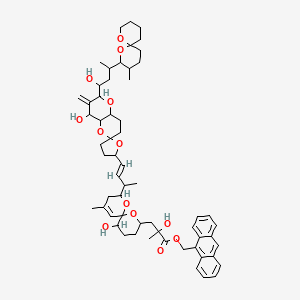
Anthrylmethyl okadaate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthrylmethyl okadaate, also known as this compound, is a useful research compound. Its molecular formula is C59H78O13 and its molecular weight is 995.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Detection and Analysis of Shellfish Toxins : Okadaic acid and its derivatives, including 9-anthrylmethyl esters, are key in detecting and analyzing diarrhetic shellfish toxins. Studies have developed methods for high-performance liquid chromatography (HPLC) and fluorometric detection of these toxins in shellfish, improving sample clean-up and analytical accuracy (Stabell et al., 1991), (Uchida et al., 2014), (Luckas & Meixner, 1988).
Tumor Promotion Studies : Okadaic acid has been identified as a tumor promoter in various studies. It has shown to induce ornithine decarboxylase in mouse skin and is considered a potent additional tumor promoter in two-stage carcinogenesis experiments (Suganuma et al., 1988).
Research in Cellular Regulation and Signal Transduction : Okadaic acid serves as a valuable tool for studying cellular regulation and signal transduction. It is a potent inhibitor of protein phosphatases and has been used to investigate the role of these enzymes in various cellular processes (Cohen et al., 1990), (Schönthal, 1992).
Study of Protein Phosphatases : Okadaic acid has been extensively used to study the inhibitory effects on various types of protein phosphatases, contributing to a better understanding of the specificity and kinetics of these enzymes (Bialojan & Takai, 1988).
Neuroscience Research : Research has explored the effects of okadaic acid on neuronal degeneration, particularly focusing on protein phosphatase inhibition in hippocampal slice cultures. This has implications for understanding the mechanisms underlying neuronal injury and diseases like Alzheimer's (Rundén et al., 1998).
Development of Detection Methods : Studies have focused on developing new methods for the detection of okadaic acid in various environments, utilizing techniques like ion-spray mass spectrometry and liquid chromatography/mass spectrometry (Pleasance et al., 1990).
Safety and Hazards
Mechanism of Action
Target of Action
Anthrylmethyl okadaate is a fluorescent derivative of okadaic acid . Okadaic acid is a potent and selective inhibitor of protein phosphatases 1 and 2A . Therefore, it can be inferred that the primary targets of this compound are likely these protein phosphatases.
Mode of Action
Okadaic acid inhibits the activity of these phosphatases, leading to an increase in the phosphorylation state of many cellular proteins .
Biochemical Pathways
The inhibition of protein phosphatases 1 and 2a by okadaic acid can affect multiple cellular processes, including cell motility, stabilization of focal adhesions, and cytoskeletal organization . It is reasonable to assume that this compound may have similar effects on these biochemical pathways.
Result of Action
Based on the known effects of okadaic acid, it can be inferred that this compound may lead to changes in the phosphorylation state of many cellular proteins, affecting processes such as cell motility and cytoskeletal organization .
Biochemical Analysis
Biochemical Properties
Anthrylmethyl okadaate is known to interact with various enzymes and proteins. It is a standard useful in the analysis of okadaic acid, which is a potent and specific inhibitor of various types of serine/threonine protein phosphatases .
Molecular Mechanism
Okadaic acid, from which this compound is derived, is known to inhibit protein phosphatases, leading to hyperphosphorylation of proteins . This suggests that this compound may have similar effects at the molecular level.
Properties
IUPAC Name |
anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H78O13/c1-35-29-49(70-59(32-35)50(61)20-19-43(69-59)33-56(6,64)55(63)65-34-46-44-15-9-7-13-40(44)31-41-14-8-10-16-45(41)46)36(2)17-18-42-22-26-58(68-42)27-23-48-54(72-58)51(62)39(5)53(67-48)47(60)30-38(4)52-37(3)21-25-57(71-52)24-11-12-28-66-57/h7-10,13-18,31-32,36-38,42-43,47-54,60-62,64H,5,11-12,19-30,33-34H2,1-4,6H3/b18-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUMRMFBSVYOTM-ISLYRVAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC8=C9C=CC=CC9=CC1=CC=CC=C18)O)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC8=C9C=CC=CC9=CC1=CC=CC=C18)O)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H78O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157606-35-4 |
Source


|
| Record name | Okadaic acid, anthryl methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-Bis[4-(2-3,4-diMethylphenyl)-(2-phenylvinyl)Phenyl]-2,4,6-TriMethylaniline](/img/no-structure.png)
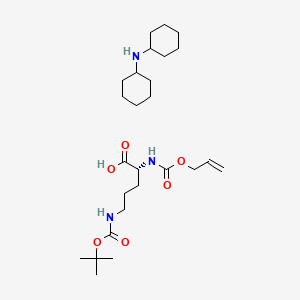
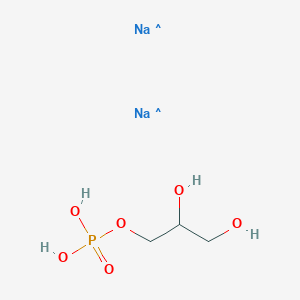
![(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149428.png)
